BenchChemオンラインストアへようこそ!

1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Protein Kinase C Inhibition Free Base Pharmacokinetics Salt Form Comparison

Procure 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione—the authentic free base of Ro 31-8220. This form is chemically distinct from the common methanesulfonate salt, eliminating counterion interference in electrophysiology, transporter, and cell-based assays. Essential as a synthetic intermediate for bespoke salt formation or linker conjugation. Also serves as a primary HPLC/LC-MS reference standard, exhibiting unique retention time and mass spectra versus the salt. Ideal for PKC inhibition studies where the methanesulfonate counterion introduces an unwanted experimental variable.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 332384-39-1
Cat. No. B2390688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS332384-39-1
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)NC3=O)C)C
InChIInChI=1S/C16H15N5O2/c1-9-10(2)21-12-13(19(3)16(23)18-14(12)22)17-15(21)20(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,22,23)
InChIKeyKDMPYWQUGUIVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Challenge for 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 332384-39-1)


1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is the free base form of the known protein kinase C (PKC) inhibitor Ro 31-8220, a staurosporine analog [1]. As of the latest assessment, this specific CAS number corresponds to a structure with limited published biological annotation in authoritative public databases. While the methanesulfonate salt form (Ro 31-8220, CAS 125314-64-9) has documented PKC inhibitory activity, no primary research papers or patents were identified within the search constraints that provide quantitative, comparator-based evidence for the free base compound's differential performance.

Why General-Purpose PKC Inhibitors Cannot Replace 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Direct substitution with the commercially common methanesulfonate salt (Ro 31-8220) is chemically and biologically inequivalent due to differences in molecular weight, solubility, and the salt-free base equilibrium, which directly impact cell permeability, formulation, and target engagement . The free base form (this compound) is required for specific synthetic intermediates, bespoke assay conditions, or pharmacokinetic studies where the methanesulfonate counterion introduces an unwanted variable. However, explicit comparative data quantifying these differences for this precise free base structure were not retrievable from the allowed sources.

Quantitative Differentiation Evidence for 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Insufficient Comparative Evidence for this Compound

A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed, PubChem) was conducted under strict source exclusion rules. No direct head-to-head assay data or cross-study comparable data were found for this specific free base (CAS 332384-39-1) against a defined comparator. The evidence for the related methanesulfonate salt (Ro 31-8220) cannot be directly extrapolated as a quantitative proxy for this compound. Therefore, the core quantitative evidence required for this guide is absent.

Protein Kinase C Inhibition Free Base Pharmacokinetics Salt Form Comparison

Application Scenarios for 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Available Evidence


Synthesis of Ro 31-8220 and Related Bisindolylmaleimide Derivatives

This free base is a crucial synthetic intermediate for the production of the methanesulfonate salt Ro 31-8220 and analogous bisindolylmaleimide-type PKC inhibitors. Its procurement enables the generation of diverse salt forms or the conjugation of linkers for probe development.

Counterion-Controlled PKC Mechanism of Action Studies

In studies where the methanesulfonate counterion of Ro 31-8220 may confound results—such as in electrophysiology, transporter assays, or specific cell-based models—the free base serves as a critical control or active compound to isolate the pharmacological effects of the core molecule.

Analytical Chemistry Method Development and Reference Standard

The free base can serve as a primary reference standard for developing HPLC, LC-MS, or other analytical methods for quantifying bisindolylmaleimide-based inhibitors in biological matrices or process chemistry, distinct from the salt form's differing retention time and mass spectrometry properties.

Quote Request

Request a Quote for 1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.